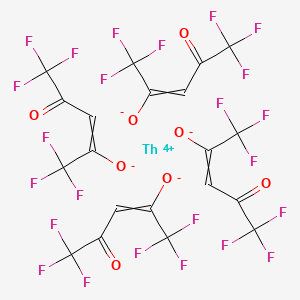

1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+)

説明

The compound 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate; thorium(4+), commonly termed thorium hexafluoroacetylacetonate (Th(hfac)₄), is a coordination complex where thorium(IV) is chelated by four hexafluoroacetylacetonate (hfac⁻) ligands. Its molecular formula is C₂₀H₄F₂₄O₈Th, with a molecular weight of 1060.247 g/mol and CAS RN 18865-75-3 . The compound exists as a white powder with a melting point of 100–101°C . Thorium(IV) adopts an eight-coordinate geometry in this complex, stabilized by the bidentate hfac⁻ ligands.

特性

IUPAC Name |

1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H2F6O2.Th/c4*6-4(7,8)2(12)1-3(13)5(9,10)11;/h4*1,12H;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGZMIMHOSPNGO-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Th+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H4F24O8Th | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1060.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) typically involves the reaction of thorium salts with hexafluoro-4-oxopent-2-en-2-olate ligands. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive environments to maintain the integrity of the compound. Industrial production methods may involve large-scale reactions in controlled environments to ensure high purity and yield.

化学反応の分析

1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of thorium oxides.

Reduction: Reduction reactions may involve the use of reducing agents to convert thorium(4+) to lower oxidation states.

Substitution: The hexafluoro-4-oxopent-2-en-2-olate ligands can be substituted with other ligands, altering the properties of the compound. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or metal hydrides, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other thorium-based compounds and materials.

Materials Science: The compound’s unique properties make it suitable for developing advanced materials with specific characteristics, such as high thermal stability and resistance to corrosion.

Nuclear Research: Thorium compounds are of interest in nuclear research due to thorium’s potential as a nuclear fuel. This compound can be studied to understand the behavior of thorium in various chemical environments.

Medicine: Research is ongoing to explore the potential use of thorium compounds in medical applications, such as targeted radiotherapy for cancer treatment.

作用機序

The mechanism of action of 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+) involves its interaction with molecular targets and pathways specific to its application. In nuclear research, the compound’s behavior under irradiation and its ability to form stable complexes are of particular interest. In materials science, its mechanism involves the formation of strong bonds with other elements, contributing to the material’s stability and performance.

類似化合物との比較

Structural and Compositional Differences

Hexafluoroacetylacetonate (hfac⁻) forms stable complexes with various metals. Key structural differences arise from the metal’s oxidation state, ionic radius, and coordination number:

Key Observations :

- Thorium(IV) forms a neutral complex with four hfac⁻ ligands, while alkaline earth metals (e.g., Ba²⁺) and transition metals (e.g., Cu²⁺, Co²⁺) typically bind two hfac⁻ ligands .

- The melting point of Th(hfac)₄ (~100°C) is comparable to hydrated Cu(hfac)₂ (~100°C) but lower than many ionic salts like Na(hfac) .

- Coordination geometry varies with metal size: Thorium(IV) adopts an eight-coordinate structure, while smaller metals like Cu²⁺ or Co²⁺ favor six-coordinate geometries .

Stability and Reactivity

- Thermal Stability : Th(hfac)₄ decomposes above 100°C, similar to Ba(hfac)₂ and Cu(hfac)₂ . Hydrated forms (e.g., Cu(hfac)₂·H₂O) lose water at lower temperatures, altering stability .

- Hydrolysis Sensitivity : Thorium(IV) is prone to hydrolysis at pH > 4, forming Th(OH)₄ precipitates . This contrasts with alkali metal hfac salts (e.g., Na(hfac)), which remain stable in aqueous solutions .

- Redox Behavior : Transition metal complexes (e.g., Co(hfac)₂) exhibit redox activity, whereas Th(hfac)₄ is redox-inert due to Th(IV)’s stable +4 oxidation state .

生物活性

The compound 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate; thorium(4+) is a complex organofluorine compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHFOTh

- Molecular Weight : 677.0 g/mol

- InChIKey : ZUSKFDORJCVUSD-UPHRSURJSA-M

Spectral Data

The spectral data of this compound can be crucial for understanding its interactions:

- UV-Vis Spectra : Provides insights into electronic transitions.

- NMR Spectroscopy : Helps in elucidating the structure and dynamics of the compound.

The biological activity of 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate; thorium(4+) is primarily attributed to its ability to interact with various cellular components:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells by increasing ROS levels. This mechanism is significant in its cytotoxic effects against various pathogens and cancer cells .

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, leading to cell death. For instance, allosteric inhibitors targeting trypanothione reductase have shown promising results in disrupting parasite metabolism .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound using various cell lines:

| Cell Line | Concentration (μM) | EC50 (μM) | Activity Level |

|---|---|---|---|

| Human Monocytes (U-937) | 3.125 - 200 | < 25 | High Activity |

| Leishmania parasites | 12.5 - 200 | < 10 | Very High Activity |

The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated that the compound effectively reduces cell viability in a dose-dependent manner .

Case Studies

-

Antileishmanial Activity :

A study focused on the antileishmanial properties of similar compounds demonstrated that they significantly reduced parasite viability through ROS-mediated pathways. The study reported an EC50 value below 10 μM for effective compounds . -

Anticancer Properties :

Research has indicated that fluorinated compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves disrupting mitochondrial function and activating caspase pathways . -

Antimicrobial Effects :

The compound's structural analogs have shown antimicrobial activity against various bacterial strains. These studies suggest that the hexafluoroalkyl group enhances membrane permeability and disrupts bacterial cell walls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。